2-Chloro-N-isopropylisonicotinamide
Overview
Description
“2-Chloro-N-isopropylisonicotinamide” is a chemical compound with the CAS Number: 439931-33-6 . It has a molecular weight of 198.65 and its IUPAC name is 2-chloro-N-isopropylisonicotinamide . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-N-isopropylisonicotinamide is 1S/C9H11ClN2O/c1-6(2)12-9(13)7-3-4-11-8(10)5-7/h3-6H,1-2H3,(H,12,13)
. This indicates that the molecule consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
2-Chloro-N-isopropylisonicotinamide is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.
Scientific Research Applications
Biocatalytic Applications
Biocatalytic Hydrolysis for 2-Chloronicotinic Acid Production : Amidases are used to catalyze the hydrolysis of 2-chloronicotinamide for producing 2-chloronicotinic acid, a crucial component in various agrochemicals and pharmaceuticals. The amidase from Pantoea sp. (Pa-Ami) shows superior activity for nicotinamide and its chlorinated derivatives. This biocatalytic process is highlighted for its high productivity and potential industrial application (Zheng et al., 2018).
Novel Strain Transformation for 2-Chloronicotinic Acid : A newly isolated strain Rhodococcus erythropolis ZJB-09149 can convert 2-chloro-3-cyanopyridine to 2-chloronicotinic acid. This biotransformation process is significant for its application in synthesizing pesticides and medicines, offering an innovative and efficient method for 2-chloronicotinic acid production (Jin et al., 2011).
Chemical Synthesis and Pharmaceutical Applications
Synthesis of Anti-Infective Agents : The compound 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)-nicotinamide is used in the synthesis of Nevirapine, an anti-infective agent. This synthesis process demonstrates the potential of chloro-nicotinamides in pharmaceutical applications (Hu Yong-an, 2012).
Development of Anticonvulsant Agents : N-substituted-3-chloro-2-azetidinone derivatives synthesized from isoniazide and substituted aldehyde have shown promising anticonvulsant activity. These compounds, including 2-chloronicotinamides, are being explored for their potential in treating convulsive disorders (Hasan et al., 2011).
Environmental and Agricultural Impact Studies
Agricultural Chemicals in Groundwater : Studies have assessed the concentration of agricultural chemicals, including 2-chloro-4-ethylamino-6-isopropylamino-s-triazine, in groundwater. This research is crucial for understanding the environmental impact of these chemicals in agricultural areas (Kolpin, 1997).
Herbicidal Activity of 2-Chloronicotinamides : Research on N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has shown significant herbicidal activity, providing insights into the development of novel herbicides (Yu et al., 2021).
properties
IUPAC Name |
2-chloro-N-propan-2-ylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-3-4-11-8(10)5-7/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSSGGZMSWRLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476034 | |
Record name | 2-CHLORO-N-ISOPROPYLISONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-isopropylisonicotinamide | |
CAS RN |
439931-33-6 | |
Record name | 2-CHLORO-N-ISOPROPYLISONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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